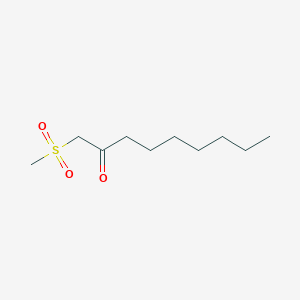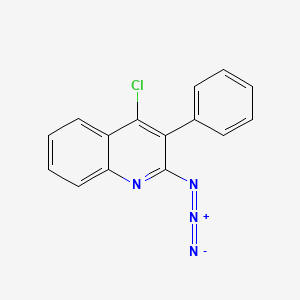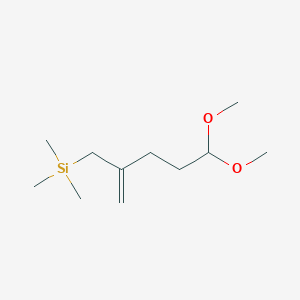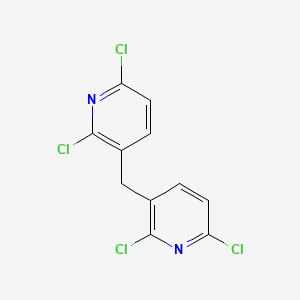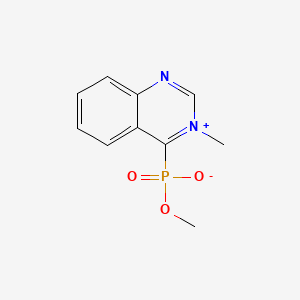![molecular formula C23H15O4- B14317557 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate CAS No. 105578-65-2](/img/no-structure.png)
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate group through a methoxycarbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate typically involves the reaction of phenanthrene-9-methanol with benzoic acid derivatives under esterification conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene-9-methanol and benzoic acid.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}benzoate
- 2-{[(Anthracen-9-yl)methoxy]carbonyl}benzoate
Uniqueness
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Eigenschaften
| 105578-65-2 | |
Molekularformel |
C23H15O4- |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(phenanthren-9-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C23H16O4/c24-22(25)20-11-5-6-12-21(20)23(26)27-14-16-13-15-7-1-2-8-17(15)19-10-4-3-9-18(16)19/h1-13H,14H2,(H,24,25)/p-1 |
InChI-Schlüssel |
BHEBYIAVWAZQOJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COC(=O)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

